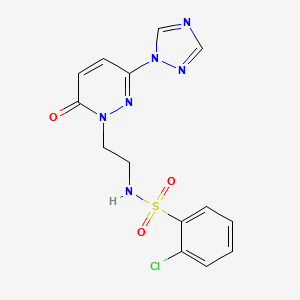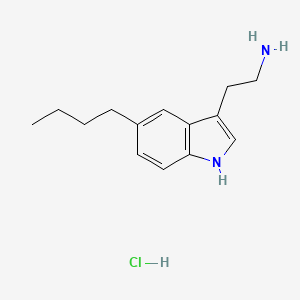
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Synthesis Techniques
Isoindoline-1,3-dione derivatives are structurally characterized and synthesized through various methods. For example, Dioukhane et al. (2021) demonstrated the structural characterization of an isoindoline-1,3-dione derivative using 1D and 2D NMR spectroscopy, highlighting the importance of these techniques in confirming molecular identity (Dioukhane et al., 2021). Additionally, the synthesis of isoindoline-1,3-dione-based mesogenic Schiff bases by Dubey et al. (2018) showed enantiotropic liquid crystalline behavior, indicating potential applications in material science (Dubey et al., 2018).
Medicinal Applications and Biological Activity
Isoindoline-1,3-dione derivatives exhibit a wide range of biological activities. Szkatuła et al. (2021) explored the cyclooxygenase inhibitory activity of new isoindoline derivatives, finding some compounds to be more potent inhibitors than the reference compound, indicating potential anti-inflammatory applications (Szkatuła et al., 2021). The study by Andrade-Jorge et al. (2018) on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione demonstrated its inhibitory effect on acetylcholinesterase (AChE), suggesting potential for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).
Material Science and Chemical Properties
The synthesis and characterization of isoindoline-1,3-dione derivatives have implications for material science. For instance, the formation of 4,5,6,7-tetrahydroisoindoles by Hou et al. (2007) through palladium-catalyzed hydride reduction indicates the versatility of isoindoline derivatives in synthetic chemistry, potentially leading to new materials (Hou et al., 2007).
Green Chemistry Applications
The work by the Journal et al. (2019) on the synthesis of isoindoline-1,3-dione derivatives using Water Extract of Onion Peel Ash (WEOPA) highlights the move towards greener and more sustainable chemical synthesis methods. This approach not only mitigates the environmental impact but also offers an efficient way to harness bio-waste for the synthesis of valuable organic compounds (Journal et al., 2019).
Propriétés
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c17-12(15-5-7-20-8-6-15)9-21-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOAGWASWMAPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2797935.png)
![5-oxo-N-(3-pyridinylmethyl)-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2797938.png)
![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)
![3-Chloro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2797943.png)

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2797947.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)
![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)

